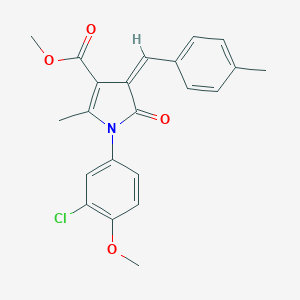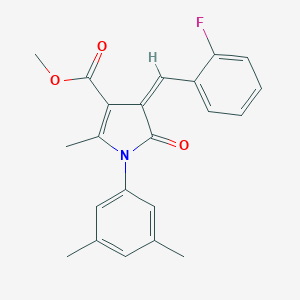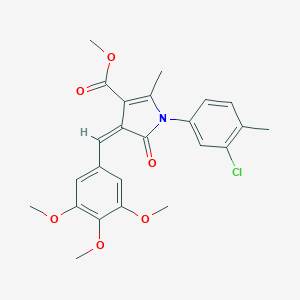![molecular formula C26H26N4O7 B297485 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297485.png)
2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as MMH, is a synthetic compound that belongs to the family of hydrazones. MMH has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood. However, it has been proposed that 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has also been found to possess antioxidant activity, which may contribute to its antitumor and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments is its relatively simple synthesis method. 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is also readily available and can be obtained from commercial sources. However, one limitation of using 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments is its potential toxicity. 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been found to exhibit cytotoxicity against normal cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One potential direction is the development of 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide-based drugs for the treatment of cancer and infectious diseases. Another direction is the study of the mechanism of action of 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, which may provide insights into its potential therapeutic applications. Additionally, the synthesis of 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide analogs with improved efficacy and reduced toxicity may also be an area for future research.
Conclusion
In conclusion, 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide exhibits potent antitumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide and to develop 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide-based drugs with improved efficacy and reduced toxicity.
Synthesemethoden
2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is synthesized by the reaction of 2-hydrazinobenzothiazole with 3-methoxy-4-formylbenzoic acid in the presence of acetic anhydride. The resulting product is then reacted with 2-methoxybenzaldehyde to obtain 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. The synthesis of 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide |
|---|---|
Molekularformel |
C26H26N4O7 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
N//'-[(E)-[3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C26H26N4O7/c1-34-19-8-6-7-18(14-19)28-24(31)16-37-22-12-11-17(13-23(22)36-3)15-27-30-26(33)25(32)29-20-9-4-5-10-21(20)35-2/h4-15H,16H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
InChI-Schlüssel |
CMMWGECAVBUITR-JFLMPSFJSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)



![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)